2-Methyl-1-pentylindole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-pentylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-3-4-7-10-15-12(2)11-13-8-5-6-9-14(13)15/h5-6,8-9,11H,3-4,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWXBGHPYIJYPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=CC2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604545 | |
| Record name | 2-Methyl-1-pentyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42951-36-0 | |
| Record name | 2-Methyl-1-pentyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42951-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-pentyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Structure Activity Relationships Sar for 2 Methyl 1 Pentylindole Derivatives
Influence of N-Alkyl Chain Length and Branching on Biological Efficacy
The length and branching of the N-alkyl chain on the indole (B1671886) nucleus play a pivotal role in the biological efficacy of 2-Methyl-1-pentylindole derivatives. Research has consistently shown that the N-1 alkyl side chain is a crucial component for high-affinity binding to cannabinoid receptors CB1 and CB2. nih.gov
Studies on a series of cannabimimetic indoles, where the N-1 substituent was varied, revealed that an alkyl chain of at least three carbons is necessary for significant receptor binding. nih.gov Optimal binding affinity for both CB1 and CB2 receptors is often observed with a five-carbon (pentyl) side chain. nih.gov Further extension of the chain to a heptyl group leads to a notable decrease in binding affinity at both receptors. nih.govresearchgate.net This suggests that the binding pocket has a specific size limitation for this part of the molecule.
The hydrophobicity of the alkyl chain is also a significant factor, as longer chains increase lipophilicity, which can enhance membrane permeability. d-nb.info However, this can also lead to reduced aqueous solubility. The optimal balance between these properties is often achieved with alkyl chains of four to six carbons. limef.comresearchgate.net
Table 1: Effect of N-Alkyl Chain Length on Cannabinoid Receptor Binding Affinity
| N-Alkyl Chain Length | CB1 Receptor Affinity (Kᵢ, nM) | CB2 Receptor Affinity (Kᵢ, nM) | Reference |
| Propyl | Moderate | Moderate | mdpi.com |
| Butyl | High | High | limef.com |
| Pentyl | Optimal | Optimal | nih.gov |
| Hexyl | High | High | limef.com |
| Heptyl | Decreased | Decreased | nih.gov |
Note: This table provides a generalized summary of findings. Specific affinity values can vary depending on the full structure of the derivative.
Role of Methyl Substitution at the 2-Position on Pharmacological Profiles
The presence of a methyl group at the 2-position of the indole ring has a significant impact on the pharmacological profile of 1-pentylindole derivatives. This substitution can influence both receptor affinity and functional activity, leading to compounds with varying degrees of agonism or antagonism. bohrium.com
In some series of indole derivatives, the addition of a 2-methyl group has been shown to be important for high intrinsic activity at certain receptors, such as the 5-HT6 receptor. bohrium.com Conversely, for cannabimimetic indoles, the presence of a methyl group at the C2 position can sometimes reduce affinity for the CB1 receptor. researchgate.netmdpi.com This differential effect highlights the nuanced role of this substituent in directing the compound's interaction with different biological targets. For instance, in the case of some indole derivatives, the 2-methyl substitution was found to be less favorable for antibacterial activity against certain strains.
The steric and electronic properties of the methyl group contribute to these effects. The methyl group can influence the conformation of the molecule and its fit within a receptor's binding site. It can also alter the electron distribution in the indole ring, which may affect key interactions with receptor residues.
Systematic Derivatization Strategies to Modulate Efficacy and Selectivity
Systematic derivatization is a powerful strategy to fine-tune the efficacy and selectivity of this compound derivatives. This involves making targeted modifications at various positions of the indole scaffold and observing the resulting changes in biological activity. rjptonline.org
Key strategies include:
Substitution on the Indole Ring: Introducing various substituents, such as halogens (chloro, bromo), nitro groups, or phenoxy groups, at positions like C-5 can significantly alter potency and intrinsic activity. bohrium.com For example, methoxy (B1213986) substitution at the 5th position has been found to be favorable for certain activities. sci-hub.se
Modification of the 3-Position Substituent: The group at the C-3 position is a common site for derivatization. For instance, replacing a benzoyl group with other aromatic or heterocyclic moieties can dramatically impact receptor selectivity and potency.
N-1 Alkyl Chain Analogs: Besides varying the length, introducing unsaturation (e.g., an allyl group) or cyclic structures into the N-alkyl chain can also modulate activity. limef.com However, substituting an allyl group for a propyl group or a pentenyl for a pentyl group has been shown to decrease affinity for the CB1 receptor. limef.com
These systematic approaches allow for the development of compounds with optimized pharmacological profiles, potentially leading to more effective and selective therapeutic agents. rjptonline.org
Computational Approaches to SAR Prediction and Validation
Computational methods are increasingly employed to predict and validate the structure-activity relationships of this compound derivatives, accelerating the drug discovery process. espublisher.com
QSAR is a computational technique that establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. orientjchem.orgimist.ma For indole derivatives, 2D-QSAR models have been developed to predict activities such as anticancer and antimicrobial effects. orientjchem.orgnih.govnih.gov
These models use various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. By analyzing a dataset of compounds with known activities, a QSAR model can be built and then used to predict the activity of new, untested derivatives. nih.govnih.gov This allows for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and biological testing. nih.gov
Both ligand-based and structure-based drug design approaches are valuable in the study of this compound derivatives. espublisher.comorientjchem.org
Ligand-Based Drug Design (LBDD): This approach is used when the three-dimensional structure of the biological target is unknown. orientjchem.org It relies on the knowledge of molecules that bind to the target. By comparing the structural and chemical features of a set of active ligands, a pharmacophore model can be developed. This model represents the essential features required for biological activity and can be used to design new molecules with improved properties. acs.org
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD can be employed. orientjchem.org This involves using molecular docking simulations to predict how a ligand will bind to the active site of a receptor. researchgate.net These simulations can provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. acs.orgresearchgate.net This information can then guide the design of new derivatives with enhanced potency and selectivity.
Pharmacological and Biological Profiling of 2 Methyl 1 Pentylindole and Indole Analogs
Receptor Binding and Functional Affinity Studies
The interaction of indole-based compounds with cannabinoid receptors, particularly CB1 and CB2, is a significant area of research. The structural features of these molecules, such as the substituents on the indole (B1671886) core, play a crucial role in determining their binding affinity and efficacy. For cannabimimetic indoles, the N-1 alkyl side chain is recognized as one of the key points of interaction with the CB1 receptor. bohrium.com
Research into the structure-activity relationship of N-1 substituted indoles has shown that the length of the alkyl chain directly influences binding affinity at both CB1 and CB2 receptors. Studies on a series of aminoalkylindoles (AAIs) revealed that a high affinity for both receptor subtypes requires an alkyl chain of at least three carbons. bohrium.com Optimal binding for both CB1 and CB2 receptors was observed with a five-carbon (pentyl) side chain. This suggests that compounds like 2-Methyl-1-pentylindole, which possess this N-pentyl group, are structurally optimized for potent cannabinoid receptor interaction. The binding affinity tends to decrease dramatically if the chain is extended to seven carbons (heptyl group). bohrium.com
The broader class of synthetic cannabinoids, which includes many indole derivatives, was designed to mimic the effects of natural cannabinoids by binding to CB1 and CB2 receptors. mdpi.com The CB1 receptor is primarily located in the central nervous system, while the CB2 receptor is found to a greater extent in the periphery. mdpi.comnih.gov Aminoalkylindoles like WIN-55,212-2 exhibit high potency and affinity for both CB1 and CB2 receptors, often in the low nanomolar range. mdpi.comnih.gov In contrast to some cannabinoids that show higher affinity for CB1, WIN-55,212-2 has a slightly greater affinity for the CB2 receptor. mdpi.comnih.gov The affinity of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), a natural cannabinoid, for CB1 and CB2 receptors is matched or exceeded by many synthetic indole analogs. nih.gov
Indole-based structures are not only active at cannabinoid receptors but also show significant interactions with various neurotransmitter systems, most notably the serotonin (B10506) (5-HT) receptors. The indole ring is a core component of serotonin itself, making indole derivatives prime candidates for interacting with its receptors. mdpi.com Several families of 5-HT receptors exist, and indole compounds have been shown to bind to multiple subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C. nih.govnih.govnih.gov
Studies on specific indole derivatives have demonstrated their potential as ligands for serotonin receptors. For instance, some synthetic indole compounds act as serotonin 5-HT1A and 5-HT2A receptor ligands. nih.gov The primary interaction point for these ligands is a conserved aspartate residue (Asp 3.32) in the receptors, which forms an electrostatic interaction with a protonatable nitrogen atom on the ligand. nih.gov The indole moiety of these ligands typically penetrates deep into the receptor's binding cavity. nih.gov Furthermore, a hydrogen bond can form between the NH group of the indole ring and the side chain of a threonine residue (Thr 3.37) in the 5-HT2A receptor. nih.gov
Rotationally restricted phenolic analogs of serotonin, where the 5-hydroxyindole (B134679) is replaced by a dihydropyrano[3,2-e]indole system, have shown lower affinity for 5-HT1 receptors but equal or greater affinity for 5-HT2 receptors. nih.gov This highlights that modifications to the indole core can shift selectivity between serotonin receptor subtypes. Some indole derivatives, such as 5-(2-Aminopropyl)indole (5-IT), act as serotonin-norepinephrine-dopamine releasing agents and also show direct interactions with serotonin receptors. wikipedia.org
The interaction of compounds with plasma proteins, such as Human Serum Albumin (HSA), is a critical factor influencing their distribution and availability in the body. nih.govmdpi.com HSA is the most abundant protein in blood plasma and can bind to a wide variety of endogenous and exogenous ligands, including many therapeutic drugs. nih.gov In vitro pharmacokinetic studies on synthetic cannabinoids have demonstrated a high degree of plasma protein binding, ranging from 88.9% to 99.9%. mdpi.com For the synthetic cannabinoid WIN 55,212-2, the plasma protein binding was determined to be 95%. mdpi.com
HSA has two principal drug-binding sites, known as Sudlow site I (in subdomain IIA) and Sudlow site II (in subdomain IIIA). nih.govresearchgate.net Molecular docking studies have been used to investigate the binding of synthetic cannabinoids to HSA, revealing specific interactions and identifying the preferred binding sites. mdpi.com These studies suggest that such compounds bind to HSA, which could influence their toxicokinetic behavior and create potential for competitive interactions with other substances that bind to the same sites. mdpi.com The binding process is typically spontaneous, as indicated by negative Gibbs free energy (ΔG) values observed in studies of small molecules binding to HSA. nih.gov
In Vitro Biological Activity Assessments
The indole scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have been extensively investigated for their anticancer properties. mdpi.comnih.gov Indole analogs have been shown to exert cytotoxic and antiproliferative effects against a wide array of human cancer cell lines through various mechanisms, including the induction of apoptosis. mdpi.comnih.gov
Numerous studies have reported the potent cytotoxic activity of novel indole derivatives. For example, certain indole Mannich base derivatives have shown high efficacy against liver (HepG2), breast (MCF-7), and cervical (HeLa) cancer cell lines, with LC50 values in the sub-micromolar range. frontiersin.org Similarly, methyl-indole has demonstrated concentration-dependent cytotoxicity against pancreatic cancer cell lines such as Capan-1, Aspc-1, and MIApaCa-2. nih.gov Other research has identified indole-sulfonamide derivatives with potent activity against MOLT-3 (leukemia) and HepG2 cell lines, in some cases showing greater potency than the reference drug etoposide. nih.gov
The antiproliferative activity of indole compounds is often linked to their ability to induce apoptosis and interfere with critical cellular pathways like the MAPK/ERK and AKT signaling pathways. nih.govnih.govmdpi.com Structure-activity relationship (SAR) studies have revealed that specific substitutions on the indole ring can significantly enhance cytotoxic potency. For instance, the presence of an electron-releasing hydroxyl group on a phenyl ring attached to the indole skeleton was found to increase cytotoxic activity. frontiersin.org
The indole nucleus is a key pharmacophore in the development of agents to combat microbial and viral infections. nih.goveurekaselect.com Indole and its derivatives have demonstrated a broad spectrum of activity, including antibacterial, antifungal, and antiviral properties. mdpi.commdpi.com
In the realm of antiviral research, indole-containing compounds have been identified as promising candidates against a variety of viruses. nih.gov For example, certain indole-2-carboxylate (B1230498) derivatives have been synthesized and evaluated for broad-spectrum antiviral activity against influenza A, influenza B, HSV-1, and Coxsackie B3 virus. nih.gov Specific indole analogs have shown potent inhibitory activity against the hepatitis C virus (HCV), with some derivatives exhibiting an eightfold higher activity compared to the reference drug clemizole. nih.gov Other indole-based molecules have been designed as HIV-1 attachment inhibitors, with some showing elite inhibitory potential (EC50 = 4.0 nM). nih.gov The mechanism of action for antiviral indoles can vary, including the inhibition of viral replication, adsorption, or penetration into the host cell. nih.gov
Indole derivatives have also been explored for their antimicrobial properties. Hybrid molecules combining the indole nucleus with other heterocyclic systems, such as 1,2,4-triazole, have been synthesized and shown to possess excellent antibacterial and antifungal activity. mdpi.com The antimicrobial potential of indole compounds is often enhanced by specific structural modifications, such as ensuring a free N-H group in the indole ring, which has been found to increase antibacterial activity against pathogens like K. pneumoniae, E. coli, and P. aeruginosa. mdpi.com
Enzyme Inhibition and Modulatory Effects (e.g., IDO1, COX Enzymes)
The indole nucleus is a core component of various molecules that inhibit key enzymes involved in inflammation and immune response, such as Indoleamine 2,3-dioxygenase 1 (IDO1) and cyclooxygenase (COX) enzymes. nih.govmdpi.com IDO1 is a heme-containing enzyme that catabolizes the essential amino acid L-tryptophan into kynurenine, a mechanism that can lead to the suppression of T-cell activity and is implicated in tumor immune escape. osti.govnih.govnih.gov
Certain indole derivatives have been identified as inhibitors of IDO1. For instance, the natural indole alkaloid tryptamine (B22526) has been shown to inhibit this enzyme. frontiersin.org The interplay between COX-2 and IDO1 is also a subject of study, as pharmacological blockade of COX-2 has been found to down-regulate IDO1 expression in preclinical cancer models, suggesting that IDO1 may be downstream of COX-2. nih.govmdpi.com
Indole structures are also found in well-known non-steroidal anti-inflammatory drugs (NSAIDs). chemrxiv.org Indomethacin, which features an indole ring, functions as a non-selective inhibitor of COX enzymes, which are crucial for the production of prostaglandins (B1171923) that mediate inflammation and pain. nih.gov Research into novel indole-based compounds, such as thiosemicarbazone derivatives, has revealed their potential as selective COX-2 inhibitors. nih.govresearchgate.net
Table 1: Enzyme Inhibition by Select Indole-Based Compounds
| Compound/Class | Target Enzyme(s) | Observed Effect |
|---|---|---|
| Tryptamine | IDO1 | Inhibition |
| Indomethacin | COX-1, COX-2 | Non-selective Inhibition |
In Vivo Preclinical Evaluation of Indole-Based Compounds
Neurobehavioral Studies and Central Nervous System Effects
The indole scaffold is a privileged structure in neuropharmacology, forming the basis for numerous compounds with significant effects on the central nervous system (CNS). mdpi.comnih.govjpsbr.org Preclinical studies using animal models have demonstrated a range of neurobehavioral effects associated with indole and its derivatives.
In one study, direct administration of indole into the cecum of rats resulted in a significant decrease in motor activity. frontiersin.org This effect was linked to the accumulation of indole's oxidized derivatives, oxindole (B195798) and isatin, in the brain. frontiersin.org Furthermore, chronic overproduction of indole by gut bacteria in germ-free rats was associated with enhanced anxiety-like behaviors in tests such as the elevated plus maze and open-field tests. frontiersin.org
Synthetic indole derivatives have also been evaluated for their CNS effects. For example, acute toxicity studies in rats with the synthetic cannabinoid MDMB-4en-PINACA, which contains an indole core, revealed significant impairment of coordination, balance, spatial learning, and memory. nih.gov These findings highlight the diverse and potent impact that indole-based compounds can have on brain function and behavior. frontiersin.orgnih.gov
Table 2: Summary of Neurobehavioral Effects of Indole Compounds in Rodent Models
| Compound | Animal Model | Behavioral Test(s) | Key Findings |
|---|---|---|---|
| Indole (acute, high dose) | Conventional Rats | Motor Activity | Dramatic decrease in motor activity. |
| Indole (chronic, moderate overproduction) | Germ-free Rats | Elevated Plus Maze, Open-Field Test | Enhanced anxiety-like behavior. |
Mechanistic Investigations of 2 Methyl 1 Pentylindole S Biological Actions
Gene Expression and Proteomic Alterations
Extensive searches of scientific literature and databases have revealed a significant gap in the current understanding of the molecular mechanisms of 2-Methyl-1-pentylindole. At present, there is no publicly available research detailing the specific effects of this compound on gene expression or its resulting proteomic alterations in any biological system.
While the pharmacological activity of related synthetic cannabinoid compounds has been explored, including their interaction with cannabinoid receptors, specific investigations into how this compound may alter transcriptional and translational processes are absent from the current body of scientific knowledge.
Therefore, it is not possible to provide detailed research findings or data tables on the upregulation or downregulation of specific genes and proteins induced by this compound. Further research, including transcriptomic and proteomic studies, is required to elucidate the molecular cascade of events triggered by this compound and to understand its full biological impact at the cellular level.
Metabolic Fate and Biotransformation of 2 Methyl 1 Pentylindole
In Vitro Metabolic Stability and Clearance
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, indicating its susceptibility to biotransformation by metabolic enzymes. This is typically assessed in vitro using systems such as human liver microsomes (HLM) or hepatocytes. researchgate.netif-pan.krakow.pl Metabolic stability is often expressed as the in vitro half-life (t1/2) and intrinsic clearance (CLint), which can be used to predict in vivo clearance. if-pan.krakow.plnih.gov
While direct data for 2-Methyl-1-pentylindole is unavailable, studies on analogous pentylindole synthetic cannabinoids generally characterize them as having intermediate to high clearance. For instance, the synthetic cannabinoid AM1220, when incubated with human liver microsomes, was determined to be a high-clearance drug with an estimated in vitro half-life of approximately 3.7 minutes. springermedizin.de Similarly, a study on PX-1, PX-2, and PX-3 in HLM showed half-lives of 15.1, 3.4, and 5.2 minutes, respectively, with corresponding intrinsic clearance values of 0.046, 0.202, and 0.133 mL/min/mg. researchgate.net
Based on these findings, it is reasonable to hypothesize that this compound would also exhibit a relatively rapid metabolic turnover. The presence of the pentyl chain and the indole (B1671886) ring provides multiple sites for enzymatic attack, likely leading to a short half-life and high intrinsic clearance in hepatic systems.
Table 1: Comparative In Vitro Metabolic Stability of Structurally Related Pentylindoles
| Compound | In Vitro System | Half-life (t1/2) | Intrinsic Clearance (CLint) | Predicted Clearance Class |
|---|---|---|---|---|
| AM1220 | Human Liver Microsomes | 3.7 ± 0.4 min | 168.5 mL/min/kg (estimated) | High |
| PX-1 | Human Liver Microsomes | 15.1 ± 1.02 min | 0.046 mL/min/mg | Intermediate |
| PX-2 | Human Liver Microsomes | 3.4 ± 0.27 min | 0.202 mL/min/mg | High |
This table presents data from structurally similar compounds to infer the likely metabolic stability of this compound. Data sourced from studies on AM1220 and PX-series synthetic cannabinoids. springermedizin.deresearchgate.net
Identification of Major Metabolites and Proposed Biotransformation Pathways
The biotransformation of pentylindole-containing synthetic cannabinoids is extensive, primarily involving Phase I oxidative reactions followed by Phase II conjugation. nih.gov For this compound, the metabolic pathways are predicted to follow those observed for compounds like JWH-018 and AB-PINACA. nih.govoup.com
The primary metabolic routes for these non-fluorinated pentylindoles involve modifications at the pentyl side chain and the indole core. nih.gov Key biotransformations are expected to include:
Hydroxylation: This is a major metabolic pathway for pentylindoles. jefferson.edu Hydroxylation can occur at various positions on the pentyl chain, with a preference for the terminal (ω) and penultimate (ω-1) carbons. jefferson.edu Additionally, the indole ring system itself is susceptible to hydroxylation. nih.gov
Ketone Formation: Further oxidation of hydroxylated metabolites can lead to the formation of ketones, particularly at the ω-1 position of the pentyl chain. nih.gov
Carboxylation: Oxidation of the terminal methyl group of the pentyl chain can result in the formation of a pentanoic acid metabolite. frontiersin.org
For this compound, the proposed major metabolites would therefore be various mono-hydroxylated isomers on the pentyl chain and the indole ring, as well as the corresponding ketone and carboxylic acid derivatives. It is also possible that di-hydroxylated metabolites could be formed. jefferson.edu
Table 2: Predicted Major Metabolites of this compound Based on Analogous Compounds
| Metabolite Class | Site of Modification | Predicted Biotransformation |
|---|---|---|
| Monohydroxylated Metabolites | Pentyl Chain (various positions) | Hydroxylation |
| Indole Ring | Hydroxylation | |
| Dihydroxylated Metabolites | Pentyl Chain and/or Indole Ring | Dihydroxylation |
| Ketone Metabolites | Pentyl Chain (ω-1 position) | Oxidation of secondary alcohol |
This table outlines the predicted metabolites of this compound based on established metabolic pathways of structurally similar synthetic cannabinoids. nih.govjefferson.edu
Role of Hepatic and Extra-hepatic Enzyme Systems in Metabolism
Hepatic Enzyme Systems: The Phase I metabolism of indole and its derivatives is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes located in liver microsomes. nih.govnih.gov Studies on indole metabolism have identified CYP2E1 as a major isoform responsible for its oxidation. nih.gov It is highly probable that CYP enzymes are the main catalysts for the initial hydroxylation of this compound. Following Phase I reactions, the resulting metabolites are typically conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) in Phase II metabolism, which increases their water solubility and facilitates excretion. nih.gov
Analytical Methodologies for the Characterization and Quantification of 2 Methyl 1 Pentylindole
Chromatographic Separation Techniques
Chromatographic methods are fundamental to the analysis of 2-Methyl-1-pentylindole, enabling its separation from complex matrices and differentiation from structurally similar compounds. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective, whether it be qualitative identification or quantitative measurement.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of synthetic cannabinoids like this compound. Its application is favored for its high resolution, sensitivity, and the ability to analyze thermolabile and non-volatile compounds without derivatization.
Detailed Research Findings: The separation is typically achieved on a reverse-phase column, such as a C18 column. The mobile phase often consists of a gradient mixture of an aqueous component (e.g., water with a small percentage of formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for mass spectrometry detection) and an organic solvent like acetonitrile (B52724) or methanol. Detection can be accomplished using a Diode Array Detector (DAD) for preliminary screening, which provides ultraviolet (UV) spectral information. However, for higher sensitivity and specificity, a mass spectrometry (MS) detector is preferred.
A typical HPLC method for related synthetic cannabinoids would involve a gradient elution to effectively separate the analyte of interest from other components in the sample. For instance, a starting mobile phase composition with a lower percentage of organic solvent is gradually increased to elute more nonpolar compounds.
Interactive Data Table: Typical HPLC Parameters for Synthetic Cannabinoid Analysis
| Parameter | Value |
| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Detection | DAD (220-400 nm), MS |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of volatile and semi-volatile compounds like this compound. This technique offers excellent chromatographic separation and definitive identification based on the mass spectrum of the analyte.
Detailed Research Findings: For GC-MS analysis, this compound is introduced into the instrument's heated injection port, where it is vaporized and swept onto the chromatographic column by a carrier gas (usually helium). The separation occurs on a capillary column, often with a non-polar stationary phase like a 5% phenyl-methylpolysiloxane. The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. Following separation, the analyte enters the mass spectrometer, where it is ionized (typically by electron ionization - EI), and the resulting fragments are detected. The fragmentation pattern provides a "fingerprint" that can be compared to spectral libraries for identification. The molecular ion peak would be expected at m/z 201, with characteristic fragments resulting from the loss of the pentyl chain and other cleavages. nih.gov
Interactive Data Table: Typical GC-MS Parameters for Synthetic Cannabinoid Analysis
| Parameter | Value |
| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (1 min), ramp to 300 °C at 20 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-550 amu |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of synthetic cannabinoids in biological matrices due to its exceptional sensitivity and selectivity. researchgate.net This technique combines the separation power of HPLC with the highly specific detection capabilities of tandem mass spectrometry.
Detailed Research Findings: In an LC-MS/MS analysis, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in positive mode. The first mass spectrometer (Q1) selects the protonated molecule of this compound ([M+H]⁺, m/z 202). This precursor ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected by the second mass spectrometer (Q3). This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective and sensitive quantification, even in complex matrices like blood or urine. The selection of specific precursor-to-product ion transitions minimizes interferences.
Interactive Data Table: Example LC-MS/MS Transitions for a Related Indole (B1671886)
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| JWH-018 | 342.2 | 155.1 | 127.1 |
Note: Specific transitions for this compound would need to be determined experimentally.
Micellar Electrokinetic Chromatography (MEKC) is a capillary electrophoresis technique that can be used for the separation of neutral and charged molecules. It offers high efficiency and requires only small sample volumes.
Detailed Research Findings: In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, forming micelles. The separation of neutral analytes like this compound is based on their partitioning between the pseudo-stationary micellar phase and the mobile aqueous phase. The electrophoretic mobility of the micelles and the electroosmotic flow of the buffer solution drive the separation. An optimized buffer for related synthetic cannabinoids might consist of sodium tetraborate (B1243019) with sodium dodecyl sulfate (B86663) (SDS) as the surfactant and an organic modifier like n-propanol. researchgate.net Detection is typically performed using UV-Vis spectroscopy. nih.gov
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective screening technique that can be used for the presumptive identification of this compound. bohrium.comresearchgate.net
Detailed Research Findings: For the TLC analysis of synthetic cannabinoids, a silica (B1680970) gel plate is typically used as the stationary phase. The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. A common mobile phase for these compounds is a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or acetone. researchgate.net After the solvent front has moved up the plate, the plate is removed, dried, and the separated spots are visualized. Visualization can be achieved under UV light (if the compound is UV active) or by spraying with a visualizing reagent, such as Fast Blue BB salt, which produces colored spots with cannabinoid compounds. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for preliminary identification by comparing it to that of a standard. bohrium.com
Interactive Data Table: Example TLC System for Synthetic Cannabinoids
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (8:2, v/v) |
| Visualization | UV light (254 nm) and Fast Blue BB salt spray reagent |
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the molecule. While specific experimental data for this compound is not widely published, the expected spectral characteristics can be inferred from the analysis of closely related indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would provide the most comprehensive structural information.
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the indole ring, the methyl group protons at the 2-position (a singlet), and the protons of the pentyl chain at the 1-position (multiplets). The chemical shifts and coupling patterns would confirm the substitution pattern.
¹³C NMR: The carbon NMR spectrum would display distinct signals for each carbon atom in the molecule, including the aromatic carbons of the indole nucleus, the methyl carbon, and the carbons of the pentyl group.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C=C stretching vibrations from the aromatic indole ring. The absence of an N-H stretching band (typically around 3300-3500 cm⁻¹) would confirm the substitution at the indole nitrogen.
Mass Spectrometry (MS): As discussed under GC-MS and LC-MS/MS, mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would likely show a molecular ion peak at m/z 201, corresponding to the molecular weight of this compound. Key fragment ions would arise from the cleavage of the pentyl chain. For instance, a prominent fragment at m/z 130 would correspond to the methylindole cation after the loss of the pentyl group. Other fragments would be indicative of further fragmentation of the indole ring and the alkyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the indole ring, the C3 proton, the protons of the C2-methyl group, and the protons of the N-pentyl chain. Based on established chemical shift principles and data from analogous indole structures, the expected chemical shifts are as follows libretexts.org:
Aromatic Protons (Indole Ring): The four protons on the benzene (B151609) portion of the indole nucleus are expected to resonate in the range of δ 7.0-7.6 ppm. These signals typically appear as complex multiplets due to spin-spin coupling.
Indole C3-H Proton: The proton at the C3 position of the indole ring is expected to appear as a singlet or a finely split multiplet around δ 6.2-6.4 ppm.
N-CH₂ Protons (Pentyl Chain): The methylene (B1212753) group protons directly attached to the indole nitrogen are deshielded and are predicted to resonate as a triplet in the range of δ 4.0-4.2 ppm.
C2-CH₃ Protons: The methyl group protons at the C2 position would appear as a characteristic sharp singlet at approximately δ 2.4 ppm.
Aliphatic Protons (Pentyl Chain): The remaining protons of the pentyl chain (-(CH₂)₃CH₃) are expected to produce overlapping multiplet signals in the upfield region of the spectrum, typically between δ 0.8 and 1.8 ppm. The terminal methyl group (CH₃) would appear as a triplet around δ 0.9 ppm.
| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic (C4-H, C5-H, C6-H, C7-H) | 7.0 - 7.6 | Multiplets (m) |
| Indole C3-H | 6.2 - 6.4 | Singlet (s) |
| N-CH₂ (Pentyl) | 4.0 - 4.2 | Triplet (t) |
| C2-CH₃ | ~2.4 | Singlet (s) |
| -(CH₂)₃- (Pentyl) | 1.2 - 1.8 | Multiplets (m) |
| -CH₃ (Pentyl) | ~0.9 | Triplet (t) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the indole ring carbons and the pentyl chain carbons. The anticipated chemical shifts are:
Indole Ring Carbons: The eight carbon atoms of the indole core typically resonate in the aromatic region (δ 100-140 ppm). The quaternary carbons, C2, C3a, and C7a, will have distinct shifts, with C2 being significantly downfield due to its substitution and position adjacent to the nitrogen atom.
N-Alkyl and C2-Methyl Carbons: The carbon of the C2-methyl group is expected around δ 12-14 ppm. The carbons of the pentyl chain will appear in the aliphatic region (δ 14-45 ppm), with the N-CH₂ carbon being the most downfield of the chain carbons.
| Carbon Group | Expected Chemical Shift (δ, ppm) |
|---|---|
| Indole Aromatic (C4, C5, C6, C7) | 110 - 128 |
| Indole Pyrrole (B145914) (C3) | ~100 |
| Indole Quaternary (C2, C3a, C7a) | 128 - 140 |
| N-CH₂ (Pentyl) | ~45 |
| -CH₂- (Pentyl) | 22 - 30 |
| -CH₃ (Pentyl) | ~14 |
| C2-CH₃ | ~13 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the absence of an N-H stretching band (typically found around 3400 cm⁻¹ in unsubstituted indoles) and the presence of bands corresponding to C-H and aromatic C=C vibrations researchgate.net.
Key expected absorption bands include:
Aromatic C-H Stretching: A sharp band or series of bands appearing just above 3000 cm⁻¹, typically in the 3030-3150 cm⁻¹ region.
Aliphatic C-H Stretching: Strong absorption bands in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the methyl and methylene groups of the pentyl chain and the C2-methyl group.
Aromatic C=C Stretching: One or more medium to strong bands in the 1450-1620 cm⁻¹ region, which are characteristic of the indole ring system.
C-H Bending: Vibrations for the alkyl groups appear in the 1370-1470 cm⁻¹ range.
Out-of-Plane C-H Bending: Strong bands in the 740-760 cm⁻¹ region are characteristic of ortho-disubstituted benzene rings, a structural feature of the indole core.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3030 - 3150 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C Stretch | 1450 - 1620 | Medium-Strong |
| Aliphatic C-H Bend | 1370 - 1470 | Medium |
| Aromatic C-H Out-of-Plane Bend | 740 - 760 | Strong |
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₄H₁₉N), the calculated exact mass of the molecular ion [M]⁺ is 201.15175.
Electron ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that aid in structural confirmation. The fragmentation of 1-pentylindoles is well-documented nih.gov. Key fragmentation pathways for this compound would include:
Molecular Ion (M⁺): A prominent peak at m/z 201, corresponding to the intact molecule.
Loss of Alkene (McLafferty Rearrangement): A significant fragment at m/z 131, corresponding to the 2-methyl-1H-indole radical cation, formed by the loss of pentene (C₅H₁₀) from the pentyl chain. This is often a base peak.
Loss of Alkyl Radical: A fragment resulting from the cleavage of the pentyl chain, such as the loss of a butyl radical (•C₄H₉) to yield a fragment at m/z 144. This ion corresponds to the [M - 57]⁺ fragment.
Tropylium-like Ions: Further fragmentation of the indole ring can occur, but the fragments at m/z 131 and 144 are typically the most diagnostic for N-pentyl indole structures.
| Ion/Fragment | Formula | Expected m/z | Description |
|---|---|---|---|
| [M]⁺ | [C₁₄H₁₉N]⁺ | 201.1518 | Molecular Ion |
| [M - C₄H₉]⁺ | [C₁₀H₁₀N]⁺ | 144.0813 | Loss of butyl radical |
| [M - C₅H₁₀]⁺ | [C₉H₉N]⁺ | 131.0735 | Loss of pentene (McLafferty) |
Computational Chemistry and Molecular Modeling Studies of 2 Methyl 1 Pentylindole
Quantum Mechanical Calculations and Electronic Structure Analysis (e.g., Density Functional Theory, Frontier Molecular Orbitals)
Quantum mechanical (QM) calculations provide a fundamental understanding of a molecule's electronic properties by solving the Schrödinger equation. researchgate.net Methods like Density Functional Theory (DFT) have emerged as a powerful and widely used approach for studying the ground-state properties of molecules, offering a balance between accuracy and computational cost. nih.govresearchgate.net
DFT calculations can determine the optimized geometry of 2-Methyl-1-pentylindole, its vibrational frequencies, and its electronic charge distribution. researchgate.netnih.gov The analysis of the electronic structure is crucial for understanding the molecule's stability and reactivity. One of the most important applications of these calculations is the analysis of Frontier Molecular Orbitals (FMOs). wikipedia.orgyoutube.com FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests the molecule is more reactive. nih.gov
For this compound, the indole (B1671886) ring system, the N-pentyl chain, and the C2-methyl group all influence the distribution and energy of these frontier orbitals. The electron-rich indole core is expected to be the primary site for electrophilic attack, a property that would be reflected in the shape and localization of the HOMO.
Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound Calculated via DFT This table presents illustrative data based on typical values for similar organic molecules, as specific experimental or computational results for this compound were not available in the provided search results.
| Parameter | Calculated Value (eV) | Implication |
| HOMO Energy | -5.85 | Indicates electron-donating capability; potential for oxidation. |
| LUMO Energy | -0.75 | Indicates electron-accepting capability; potential for reduction. |
| HOMO-LUMO Gap (ΔE) | 5.10 | Suggests relatively high kinetic stability and low reactivity. |
Molecular Dynamics Simulations and Ligand-Target Interactions
While quantum mechanics describes a molecule's electronic state, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. mdpi.comnih.gov MD simulations are particularly valuable for understanding how a ligand, such as this compound, interacts with a biological target, typically a protein receptor. nih.gov These simulations can reveal the dynamic process of ligand binding, the stability of the ligand-receptor complex, and the specific intermolecular forces that govern the interaction. mdpi.comnih.gov
Given its structure, this compound is likely to interact with cannabinoid receptors (CB1 and CB2), which are G-protein-coupled receptors embedded in cell membranes. MD simulations can model the ligand's entry into the receptor's binding pocket and identify key amino acid residues that form lasting interactions. nih.gov These interactions are critical for the ligand's affinity and efficacy. nih.gov Common interactions include:
Hydrophobic Interactions: The pentyl chain and the indole ring of the molecule can form favorable interactions with nonpolar residues in the binding pocket.
Hydrogen Bonds: While the parent indole has a hydrogen bond donor (N-H), the N-alkylation in this compound removes this capability. However, other parts of the molecule could potentially interact with hydrogen bond donors or acceptors in the receptor.
π-π Stacking: The aromatic indole ring can stack with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the receptor.
By simulating the behavior of the ligand-receptor complex in a realistic environment (e.g., surrounded by a lipid bilayer and water), MD can provide insights into the conformational changes the receptor undergoes upon binding, which is the first step in signal transduction. nih.govnih.gov
Table 2: Potential Intermolecular Interactions between this compound and a Hypothetical Receptor Binding Site This table illustrates the types of interactions that could be identified through Molecular Dynamics simulations.
| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |
| Hydrophobic | 1-pentyl chain, 2-methyl group | Valine, Leucine, Isoleucine, Phenylalanine |
| π-π Stacking | Indole aromatic system | Phenylalanine, Tyrosine, Tryptophan |
| Van der Waals | Entire molecule | Multiple residues within the binding pocket |
In Silico Screening and Virtual Ligand Design
In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. longdom.orgnih.gov If this compound is identified as a "hit" compound with desirable activity, its structure can be used as a starting point for virtual ligand design. nih.gov
The process involves creating a pharmacophore model based on the key structural features of this compound responsible for its biological activity. A pharmacophore defines the essential arrangement of features like hydrophobic centers, aromatic rings, and potential hydrogen bond acceptors/donors. mdpi.com This model is then used as a 3D query to screen virtual compound libraries for molecules that possess a similar arrangement of features but may have a different underlying chemical scaffold. nih.gov
Furthermore, the structure of this compound can be modified in silico to design new analogues. For example, chemists could computationally explore:
Altering the length or branching of the N-alkyl chain.
Substituting different groups on the indole ring.
Replacing the methyl group at the C2 position with other functional groups.
These newly designed virtual ligands can then be docked into the target receptor's binding site to predict their binding affinity and orientation, allowing researchers to prioritize the most promising candidates for chemical synthesis and experimental testing. mdpi.com
Table 3: Hypothetical Pharmacophore Model Based on this compound This table outlines a possible pharmacophore model for virtual screening purposes.
| Pharmacophore Feature | Corresponding Moiety in this compound | Geometric Constraints (Illustrative) |
| Aromatic Ring (AR) | Indole bicyclic system | Center defined by ring centroids |
| Hydrophobic Group (HY) | N-pentyl chain | Vector pointing away from the indole nitrogen |
| Hydrophobic Group (HY) | C2-methyl group | Sphere centered on the methyl carbon |
| Exclusion Volume | N/A | Defines regions of space to avoid steric clashes |
Prediction of Pharmacokinetic and Pharmacodynamic Properties (ADMET)
A crucial aspect of drug development is understanding a compound's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. nih.govresearchgate.net Many promising drug candidates fail due to poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. arxiv.org Computational methods, often employing Quantitative Structure-Activity Relationship (QSAR) models and machine learning, can predict these properties early in the discovery process, saving time and resources. nih.govdigitellinc.com
For this compound, in silico ADMET prediction tools can estimate a variety of parameters:
Absorption: Prediction of properties like Caco-2 permeability (intestinal absorption) and oral bioavailability.
Distribution: Calculation of descriptors like LogP (lipophilicity), which influences how the compound distributes between aqueous and lipid environments in the body, and prediction of plasma protein binding. simulations-plus.com
Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes and prediction of whether the compound is likely to be an inhibitor or inducer of these enzymes.
Excretion: Estimation of clearance rates.
Toxicity: Prediction of potential toxic liabilities, such as hERG channel blockage (cardiotoxicity) or mutagenicity. nih.gov
These predictive models are built using large datasets of experimentally measured properties for diverse chemicals. nih.gov By analyzing the chemical structure of this compound, these tools can provide a comprehensive risk profile, helping to identify potential liabilities that may need to be addressed through chemical modification. simulations-plus.com
Table 4: Illustrative In Silico ADMET Prediction for this compound This table contains representative data from computational ADMET prediction platforms. The values are for illustrative purposes.
| ADMET Property | Predicted Value / Classification | Significance |
| Molecular Weight | 215.33 g/mol | Complies with Lipinski's Rule of 5 (<500) |
| LogP (Lipophilicity) | 4.2 | High lipophilicity, suggesting good membrane permeability but potentially poor solubility. |
| Aqueous Solubility | Low | May impact formulation and oral absorption. |
| Caco-2 Permeability | High | Likely well-absorbed from the intestine. |
| CYP2D6 Inhibition | Probable Inhibitor | Potential for drug-drug interactions. |
| hERG Blockage | Low Risk | Low predicted risk of cardiotoxicity. |
| Mutagenicity (AMES test) | Negative | Low likelihood of being a mutagen. |
Future Research Directions and Therapeutic Potential of 2 Methyl 1 Pentylindole
Design and Synthesis of Novel Analogs with Enhanced Selectivity and Potency
The therapeutic efficacy of a lead compound like 2-Methyl-1-pentylindole can be significantly enhanced through the strategic design and synthesis of novel analogs. The goal of such medicinal chemistry efforts is to improve the compound's selectivity for its biological target, thereby increasing its potency and reducing off-target effects. The structural versatility of the indole (B1671886) ring allows for modifications at several positions, each offering a unique opportunity to modulate the compound's pharmacological profile. nih.govmdpi.com
Recent advancements in synthetic organic chemistry provide a robust toolkit for creating diverse libraries of this compound analogs. bioengineer.org For instance, substitutions on the indole's benzene (B151609) ring can influence the molecule's electronic properties and its interactions with target proteins. The introduction of electron-withdrawing or electron-donating groups can fine-tune the compound's binding affinity and pharmacokinetic properties. mdpi.com Similarly, modifications to the N-pentyl group can alter the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
Moreover, computational methods such as quantitative structure-activity relationship (QSAR) modeling and structure-based drug design (SBDD) can guide the rational design of new analogs. nih.gov These in silico techniques can predict how different structural modifications will impact the compound's interaction with its target, allowing researchers to prioritize the synthesis of the most promising candidates. A recent breakthrough in indole chemistry is the development of a copper-catalyzed method for the selective alkylation of indoles at the C5 position, a previously challenging modification that opens new avenues for creating structurally diverse and potentially more potent analogs. bioengineer.org
| Synthetic Strategy | Objective | Potential Impact on this compound Analogs |
| Fischer Indole Synthesis | Core scaffold construction | Allows for the creation of a wide range of substituted indole rings. nih.gov |
| Palladium-Catalyzed Cyclization | Efficient indole formation | Offers high yields and reduced reaction times for producing indole-3-carboxylate (B1236618) derivatives. mdpi.com |
| C5-H Alkylation | Selective modification | Enables the introduction of novel functional groups at the C5 position, potentially enhancing biological activity. bioengineer.org |
| Microflow Synthesis | Rapid and controlled reactions | Limits the formation of unwanted byproducts, leading to higher yields of the desired indole derivatives. eurekalert.org |
Exploration of Targeted Delivery Systems
A significant challenge in drug development is ensuring that the therapeutic agent reaches its intended site of action in the body at a sufficient concentration to be effective, while minimizing exposure to healthy tissues. Targeted drug delivery systems offer a solution to this problem by encapsulating or conjugating the drug with a carrier that can selectively deliver it to the target cells or tissues. For indole derivatives like this compound, the use of such systems could dramatically improve their therapeutic index. nih.govmdpi.com
Nanoparticle-based delivery systems are a particularly promising approach. nih.govscientific.net These can include liposomes, polymeric nanoparticles, and solid lipid nanoparticles, which can be engineered to carry a drug payload and release it in a controlled manner. The surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that recognize and bind to specific receptors on the surface of target cells. This "active targeting" strategy can significantly increase the concentration of the drug at the site of disease, leading to enhanced efficacy and reduced systemic toxicity.
Another emerging area is the use of stimuli-responsive delivery systems. These are designed to release their drug payload in response to specific triggers in the microenvironment of the diseased tissue, such as changes in pH or the presence of certain enzymes. This approach allows for even more precise control over drug release, further enhancing the therapeutic efficacy of the encapsulated compound.
| Delivery System | Description | Potential Advantage for this compound |
| Liposomes | Vesicles composed of a lipid bilayer. | Can encapsulate both hydrophilic and hydrophobic drugs, improving solubility and bioavailability. |
| Polymeric Nanoparticles | Solid particles made from biodegradable polymers. | Allow for controlled and sustained drug release over time. |
| Solid Lipid Nanoparticles | Lipid-based nanoparticles that are solid at room temperature. | Offer high drug loading capacity and stability. |
| Antibody-Drug Conjugates | A targeting antibody linked to a cytotoxic drug. | Enables highly specific delivery of the drug to cancer cells expressing the target antigen. |
Investigation of Combination Therapies
The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies that target multiple biological pathways simultaneously. rsc.org Indole derivatives have shown significant promise as components of such multi-pronged therapeutic strategies. nih.govmdpi.com For a compound like this compound, exploring its potential in combination with other established or experimental drugs could lead to synergistic effects, where the combined therapeutic benefit is greater than the sum of the individual effects of each drug.
In oncology, for example, an indole-based compound could be combined with a traditional chemotherapeutic agent. The indole derivative might act to sensitize the cancer cells to the effects of the chemotherapy, or it could target a different pathway that is essential for the cancer cells' survival. For instance, the indole derivative Sunitinib has been studied in combination with other targeted therapies for the treatment of various cancers. rsc.org Such combinations can also help to overcome the development of drug resistance, a major challenge in cancer treatment. researchgate.net
The rationale for a particular combination therapy is based on a deep understanding of the underlying biology of the disease. Preclinical studies, both in vitro and in vivo, are essential for identifying promising drug combinations and for elucidating the mechanisms of their synergistic interactions. These studies can provide the necessary evidence to support the advancement of a combination therapy into clinical trials.
Prospects for Clinical Translation and Drug Development
The journey from a promising lead compound like this compound to a clinically approved drug is a long and arduous one, fraught with challenges but also filled with immense potential. nih.gov The successful clinical translation of this compound will depend on a number of factors, including a thorough understanding of its mechanism of action, a favorable safety profile, and a well-defined patient population that is likely to benefit from the treatment.
The initial stages of drug development will involve extensive preclinical testing to evaluate the compound's efficacy and safety in cellular and animal models of disease. mdpi.com This will be followed by the submission of an Investigational New Drug (IND) application to regulatory authorities, such as the U.S. Food and Drug Administration (FDA), to seek permission to begin clinical trials in humans.
Clinical trials are typically conducted in three phases. Phase I trials are primarily focused on assessing the safety of the new drug in a small group of healthy volunteers or patients. Phase II trials evaluate the drug's efficacy and further assess its safety in a larger group of patients with the target disease. Phase III trials are large-scale studies that compare the new drug to the current standard of care to confirm its efficacy and monitor for long-term side effects. If the results of these trials are positive, a New Drug Application (NDA) can be submitted to the FDA for approval to market the drug.
The development of indole-based drugs has seen significant success, with several compounds already on the market for the treatment of a variety of conditions. nih.govresearchgate.net This track record of success provides a strong foundation for the future development of new indole derivatives like this compound. With continued research and innovation, it is hoped that this compound and its analogs will one day join the ranks of these life-saving medicines.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing 2-Methyl-1-pentylindole, and how can purity be ensured during synthesis?
- Methodological Answer : Synthesis typically involves indole alkylation or Friedel-Crafts acylation. For purity control, use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ensure ≥95% purity. Mass spectrometry (MS) and nuclear magnetic resonance (NMR, e.g., H and C) are critical for structural validation .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer : Key techniques include:
- NMR : Compare experimental H NMR shifts (e.g., indole H-3 proton at δ 7.1–7.3 ppm) with computational predictions (DFT calculations).
- IR : Validate C-H stretching (2800–3100 cm) and aromatic ring vibrations (1450–1600 cm).
Discrepancies arise from solvent effects or impurities; replicate measurements in deuterated solvents (e.g., CDCl) and cross-check with mass spectrometry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- Disposal : Neutralize with 10% sodium bicarbonate before incineration.
- Storage : Keep in amber vials under inert gas (N) at –20°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct meta-analysis with strict inclusion criteria:
- Standardize assays : Use identical cell lines (e.g., HEK-293 for receptor binding) and controls (e.g., IC values normalized to reference inhibitors).
- Triangulate data : Combine in vitro, in silico (molecular docking), and in vivo results. Address variability via sensitivity analysis and statistical tests (ANOVA, p < 0.05) .
Q. What computational strategies optimize the synthetic pathway of this compound to improve yield?
- Methodological Answer :
- DFT Modeling : Simulate reaction intermediates to identify rate-limiting steps.
- Machine Learning : Train models on existing reaction databases to predict optimal catalysts (e.g., Lewis acids like AlCl) and solvent systems (e.g., dichloromethane vs. toluene).
- Design of Experiments (DoE) : Use factorial design to test variables (temperature, molar ratios) and identify interactions .
Q. How should researchers design pharmacological studies to evaluate this compound’s selectivity for target receptors?
- Methodological Answer :
- Competitive Binding Assays : Use radiolabeled ligands (e.g., H-5-HT for serotonin receptors) and Scatchard analysis for K determination.
- Off-Target Screening : Employ panels like Eurofins CEREP for 50+ receptors/enzymes.
- Dose-Response Curves : Calculate selectivity indices (e.g., IC ratio between primary and secondary targets) .
Q. What methodologies assess the stability and degradation pathways of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months; analyze degradation products via LC-MS.
- Photostability : Use ICH Q1B guidelines (1.2 million lux-hours UV exposure).
- Mechanistic Studies : Identify oxidative products (e.g., indole-N-oxide derivatives) using ESR spectroscopy .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
